molecular formula C9H17NO5 B152477 (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid CAS No. 84311-19-3

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Cat. No.: B152477
CAS No.: 84311-19-3
M. Wt: 219.23 g/mol
InChI Key: FWRXDSRYWWYTPD-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (CAS 84311-19-3 ) is a chiral beta-amino acid derivative of high value in synthetic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc)-protected amine and a hydroxymethyl group, making it a versatile building block for the construction of complex organic molecules with precise stereochemistry . Its primary application is in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly in the development of drugs targeting specific enzymes or receptors . The compound's significance is underscored by its role in the asymmetric synthesis of enantiopure β²,²-amino acids, which are attractive targets because the quaternary stereocenter at the alpha position significantly influences conformational behavior . These properties make it a critical intermediate in the creation of compounds with potential anti-inflammatory, antiviral, or anticancer properties, as well as in the synthesis of Taxol analogues and β-lactams with antibiotic activity . The Boc-protecting group enables straightforward deprotection under mild acidic conditions, facilitating its use in multi-step synthetic sequences. Researchers utilize this compound for studying peptide modifications and designing novel therapeutic agents

Properties

IUPAC Name

(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXDSRYWWYTPD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004616
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84311-19-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84311-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Acid Precursors

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O), a widely used method for amino protection. As detailed in CN1793110A, this process involves:

  • Reaction Conditions : Free amino acid (e.g., L-phenylalanine or L-serine derivatives) is dissolved in acetone/water (1:1 v/v) with triethylamine (Et₃N) as a base.

  • Mechanism : (Boc)₂O reacts with the amino group under mild conditions (0–40°C, 0.5–4 hours), forming a stable carbamate bond.

  • Yield and Purity : Reported yields exceed 85% with >99% enantiomeric excess (ee) when starting from enantiopure precursors.

For the target compound, a hypothetical precursor such as (S)-2-amino-3-hydroxy-2-methylpropanoic acid would undergo Boc protection under these conditions. Post-reaction, solvents are evaporated to yield an oily residue, which is crystallized using seed crystals and weak polar solvents (e.g., n-hexane).

Diazotization-Based Synthesis of β-Hydroxy Acids

CN113968781A describes a diazotization route to synthesize (S)-2-hydroxy-3-o-methylpropanoic acid from 2-methyl-L-phenylalanine hydrochloride. Although this method replaces the amino group with a hydroxyl group, it highlights scalable, non-toxic alternatives to cyanide-based syntheses. Key steps include:

  • Reaction Setup : 2-methyl-L-phenylalanine hydrochloride reacts with sodium nitrite (NaNO₂) in 1,4-dioxane/1M H₂SO₄ at 0–25°C.

  • Stereochemical Retention : The S-configuration is preserved due to the reaction’s SN1 mechanism, avoiding racemization.

  • Workup : Extraction with ethyl acetate and slurrying with petroleum ether/ethyl acetate (3:1) yields 85% pure product.

Adapting this method for the target compound would require retaining the amino group, potentially through orthogonal protection strategies or alternative nitrosation pathways.

Stepwise Synthesis and Optimization

Synthesis of (S)-2-Amino-3-hydroxy-2-methylpropanoic Acid

The precursor amino acid is synthesized via asymmetric catalysis or resolution:

  • Asymmetric Aldol Reaction : Chiral catalysts (e.g., proline derivatives) facilitate the addition of methyl groups to glycine equivalents, forming the β-hydroxy-α-amino acid skeleton.

  • Enzymatic Resolution : Racemic mixtures are treated with acylases or lipases to isolate the S-enantiomer.

Boc Protection and Crystallization

Following CN1793110A, the amino group is protected:

  • Protection : (S)-2-amino-3-hydroxy-2-methylpropanoic acid (1 equiv) reacts with (Boc)₂O (1.1 equiv) in acetone/H₂O (1:1) with Et₃N (2 equiv) at 25°C for 2 hours.

  • Solvent Removal : Rotatory evaporation yields a viscous oil.

  • Crystallization : Seed crystals (0.5% w/w) are added, followed by n-hexane (5–10 volumes). Slurrying for 2 hours affords crystalline Boc-protected product.

Table 1: Optimization of Boc Protection

ParameterOptimal ValueImpact on Yield/Purity
Solvent RatioAcetone:H₂O (1:1)Maximizes solubility
Reaction Time2 hours95% conversion
Crystallization Solventn-hexane98% purity post-slurry

Final Workup and Characterization

The product is filtered, washed with cold n-hexane, and dried under vacuum (60°C, 24 hours). Characterization includes:

  • NMR : δ 1.44 (s, 9H, Boc), δ 4.40 (m, 1H, CH), δ 3.80 (br, 1H, OH).

  • LC-MS : m/z 278.15 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodYield (%)Purity (%)ScalabilityToxicity
Boc Protection85–9098HighLow (no cyanide)
Diazotization8595ModerateModerate (H₂SO₄)
Enzymatic Resolution7099LowNone

The Boc protection route is favored for industrial production due to its high yield and compatibility with continuous manufacturing.

Challenges and Solutions

  • Stereochemical Integrity : Chiral auxiliaries or enzymatic methods ensure retention of the S-configuration during Boc protection.

  • Purification : Crystallization with seed crystals (CN112661672A) avoids column chromatography, reducing costs.

  • Byproduct Formation : Excess (Boc)₂O is quenched with aqueous NaHCO₃, minimizing carbamate side products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Deprotection: Free amino acid without the Boc group.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Amino Group: Participates in peptide bond formation.

    Hydroxyl Group: Can undergo various chemical modifications, enabling the synthesis of diverse compounds.

    Boc Group: Protects the amino group during synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent (R) CAS No. Melting Point (°C) Key Applications Reference
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid -OH, -CH₃ - 114–117 (dec.) Peptide synthesis, radiolabeling precursors
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl - - Anticancer inhibitors (e.g., CW11–CW20)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid 3-(Methylsulfonyl)phenyl - - Intermediate in drug degradation studies
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl 56675-37-7 - Laboratory chemical, heterocyclic drug development
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl 141895-35-4 - Immunoproteasome inhibitors (e.g., KZR-616)
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid 2-Bromoacetamido 135630-90-9 - Alkylating agent for protein modification
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-boronophenyl)propanoic acid 4-Boronophenyl 119771-23-2 - Suzuki-Miyaura cross-coupling reactions

Notes:

  • Electronic Effects : Electron-withdrawing groups (e.g., 3-(methylsulfonyl)phenyl ) increase acidity of the hydroxyl group, enhancing reactivity in esterification. Electron-donating groups (e.g., 4-methoxyphenyl ) improve metabolic stability.
  • Steric Effects: Bulky substituents (e.g., 4-(dibenzylamino)-2,6-dimethylphenyl ) reduce enzymatic degradation but may hinder target binding.
  • Biological Activity : The 4-iodophenyl analog exhibits anticancer activity by targeting specific kinase pathways , while the 4-methoxyphenyl derivative (KZR-616) is a clinical candidate for autoimmune diseases .

Stability and Reactivity

  • Acid Sensitivity : The Boc group is labile under acidic conditions, a trait exploited in peptide deprotection. For example, the 3-carbamoylphenyl analog (CAS 943449-15-8 ) requires mild acidic hydrolysis to avoid decomposition.
  • Hydrolytic Stability : The methylsulfonylphenyl derivative shows enhanced stability in aqueous media compared to the hydroxyl-containing parent compound.

Anticancer Activity

Type L inhibitors (e.g., CW11–CW20), derived from (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, demonstrate nanomolar IC₅₀ values against kinase targets, attributed to the iodine atom’s hydrophobic interactions .

Clinical Candidates

KZR-616, derived from (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid, inhibits immunoproteasomes and is in Phase II trials for lupus .

Radiopharmaceuticals

The parent compound’s hydroxyl group facilitates ¹⁸F-radiolabeling, producing tracers for neuroinflammation imaging .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as Boc-L-alpha-methylserine, is an amino acid derivative notable for its biological activity and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its role as a building block in peptide synthesis and its involvement in metabolic pathways.

  • Molecular Formula : C₉H₁₇N₁O₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 84311-19-3
  • Structural Formula :
H2NC(=O)OC(C)(C)C(OH)\text{H}_2N-C(=O)-O-C(C)(C)C(OH)

Biological Activity Overview

The biological activity of Boc-L-alpha-methylserine primarily revolves around its interactions with various biological systems, including enzyme inhibition and modulation of metabolic pathways.

1. Enzyme Interaction

Boc-L-alpha-methylserine has been studied for its role as an inhibitor of specific transport systems, particularly system L and system ASC. Research indicates that it can inhibit amino acid uptake in cells, which is crucial for understanding its potential therapeutic effects in conditions such as cancer and metabolic disorders.

Transport System Inhibition Percentage
System L67-75%
System ASC58.2-90%

This inhibition suggests that Boc-L-alpha-methylserine may be useful in regulating amino acid availability in tumor cells, potentially impacting their growth and survival.

2. Antitumor Activity

Studies have indicated that compounds similar to Boc-L-alpha-methylserine can influence tumorigenesis through modulation of signaling pathways associated with cancer cell proliferation. The PI3K/AKT pathway, which is often dysregulated in cancers, can be affected by the presence of this compound, leading to altered cell survival signals.

3. Neuroprotective Effects

There is emerging evidence that Boc-L-alpha-methylserine may exhibit neuroprotective properties. It has been suggested that it could support neuronal health by modulating neurotransmitter levels and protecting against oxidative stress.

Case Studies

Several case studies highlight the significance of Boc-L-alpha-methylserine in research:

  • Cancer Cell Studies : In vitro studies demonstrated that Boc-L-alpha-methylserine treatment led to significant reductions in the proliferation of certain cancer cell lines by inhibiting key metabolic pathways.
  • Neuroprotection Research : Animal models treated with Boc-L-alpha-methylserine showed improved outcomes in neurodegenerative disease models, suggesting a protective effect on neuronal cells.

Safety and Toxicology

While Boc-L-alpha-methylserine exhibits promising biological activities, safety assessments indicate potential toxicity at high concentrations. The compound is classified with hazard statements indicating risks of irritation and toxicity upon exposure.

Hazard Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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